molecular formula C3H4N2O3 B13337591 2-Oxomalonamide

2-Oxomalonamide

Cat. No.: B13337591
M. Wt: 116.08 g/mol
InChI Key: RJEYHOYUCDRPKT-UHFFFAOYSA-N
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Description

2-Oxomalonamide is an organic compound with the molecular formula C3H4N2O2. It is a derivative of malonamide, characterized by the presence of an oxo group (C=O) attached to the central carbon atom. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxomalonamide can be synthesized through several methods. One common approach involves the oxidative adjacent triple carbonylation of tertiary amines using a palladium catalyst. This method utilizes inert tertiary amines as an active reservoir of secondary amines through sp3 C–N bond activation using oxygen as an ideal oxidant .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves multi-component reactions (MCRs). These reactions are efficient as they combine three or more different starting materials to generate a final complex product in a one-pot procedure. This method is advantageous due to its high atom economy, reduced solvent use, and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-Oxomalonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amine derivatives.

Scientific Research Applications

2-Oxomalonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxomalonamide involves its interaction with specific molecular targets and pathways. For instance, as a γ-secretase inhibitor, it binds to the γ-secretase enzyme, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the production of amyloid-β peptides, which are implicated in Alzheimer’s disease . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

    Malonamide: The parent compound of 2-Oxomalonamide, differing by the absence of the oxo group.

    Oxazoline: Another compound with similar structural features but differing in the presence of a nitrogen atom in the ring structure.

    Oxobutanoic Acid: Shares the oxo group but differs in the overall structure and functional groups.

Uniqueness: this compound is unique due to its specific oxo group attached to the central carbon atom, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring selective binding and reactivity, such as enzyme inhibition and ion extraction.

Properties

Molecular Formula

C3H4N2O3

Molecular Weight

116.08 g/mol

IUPAC Name

2-oxopropanediamide

InChI

InChI=1S/C3H4N2O3/c4-2(7)1(6)3(5)8/h(H2,4,7)(H2,5,8)

InChI Key

RJEYHOYUCDRPKT-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)N)C(=O)N

Origin of Product

United States

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